molecular formula C10H12BrNOS B1373994 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one CAS No. 1248674-28-3

1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one

Cat. No. B1373994
CAS RN: 1248674-28-3
M. Wt: 274.18 g/mol
InChI Key: NMECHHMDQCQCDU-UHFFFAOYSA-N
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Description

“1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one” is a chemical compound with the molecular formula C10H12BrNOS . It has a molecular weight of 274.18 . The compound is also known by its IUPAC name, 1-[(4-bromo-2-thienyl)methyl]piperidin-4-one .


Molecular Structure Analysis

The InChI code for “1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one” is 1S/C10H12BrNOS/c11-8-5-10(13-7-8)6-12-3-1-9(14)2-4-12/h5,7H,1-4,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.

Scientific Research Applications

Synthesis and Receptor Affinity

Synthesis and Evaluation of Ligands for D2-like Receptors A study delved into the synthesis and evaluation of arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents. These compounds, including ones with structures similar to 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one, have been highlighted in their role as pharmacophoric groups in several antipsychotic agents. The research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors, which are dopamine receptors. The study, however, noted that specific effects of the arylalkyl moieties are unpredictable, and the composite structure is crucial for selectivity and potency at these receptors (Sikazwe et al., 2009).

Chemical Inhibitors in Drug Metabolism

Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes Research on cytochrome P450 (CYP) enzymes, which metabolize a diverse range of drugs, discussed the significance of using potent and selective chemical inhibitors to understand the involvement of specific CYP isoforms in drug metabolism. The selectivity of such inhibitors is crucial in deciphering the roles of different CYP isoforms. Compounds similar in structure to 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one could potentially act as inhibitors or substrates in this metabolic pathway, influencing drug-drug interactions (DDIs) (Khojasteh et al., 2011).

Piperidine Alkaloids in Medicinal Plants

A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera Piperidine alkaloids, a group to which 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one structurally relates, have been extensively studied for their medicinal importance. The piperidine heterocycle is a key component in various pharmacologically active compounds. The review emphasized the medicinal importance of the piperidine nucleus and its therapeutic applications, highlighting the potential of these compounds in creating effective medicinal agents (Singh et al., 2021).

Synthesis and Drug Development

Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel The synthesis and significance of (S)-clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drug, were reviewed, indicating the complex synthetic routes and the pharmaceutical importance of such compounds. The review provides insights into the synthetic methodologies and the potential therapeutic applications of compounds structurally similar to 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one, which could play a role in the development of new therapeutic agents (Saeed et al., 2017).

Safety and Hazards

The safety and hazards associated with “1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one” are not specified in the available resources. For any chemical compound, it’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMECHHMDQCQCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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